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  • Product: N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine
  • CAS: 596130-84-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the Determination of Thermodynamic Solubility of N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine in Organic Solvents

Abstract The thermodynamic solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical performance and developability.[1] Poor solubilit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thermodynamic solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical performance and developability.[1] Poor solubility can impede absorption, leading to low bioavailability and creating significant challenges during formulation development.[2][3] This technical guide provides a comprehensive, in-depth methodology for determining the thermodynamic solubility of N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine, a novel heterocyclic compound, in a range of pharmaceutically relevant organic solvents. We detail the gold-standard isothermal shake-flask method, coupled with UV-Vis spectrophotometric quantification, offering field-proven insights into experimental design, execution, and data interpretation to ensure the generation of robust and reliable solubility data.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to market, solubility is a gatekeeper. It is defined as the maximum concentration of a substance that can dissolve completely in a given solvent at a specific temperature and pressure to form a homogeneous solution.[2][4] For an API to be absorbed, particularly through oral administration, it must first dissolve in physiological fluids.[5] Consequently, insufficient solubility is a primary contributor to poor oral bioavailability and therapeutic failure.[1]

Early and accurate characterization of an API's solubility profile is therefore not merely a routine task but a strategic imperative. It informs critical decisions in lead optimization, formulation strategy, and the selection of appropriate dosage forms.[6][7] While aqueous solubility is paramount for physiological relevance, understanding solubility in organic solvents is crucial for:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization processes.

  • Formulation Development: Developing amorphous solid dispersions, lipid-based formulations, or other advanced delivery systems where organic or co-solvent systems are employed.[8][9]

  • Analytical Method Development: Preparing stock solutions and standards for various analytical assays.

This guide focuses on N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine, a benzimidazole derivative. The presence of a nitro group and the heterocyclic core suggests a molecule with significant polarity and potential for specific solute-solvent interactions, making a systematic solubility study essential.

Foundational Principles: What Governs Solubility?

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol_). A spontaneous process requires a negative ΔG_sol_, which is determined by both enthalpic (ΔH_sol_) and entropic (ΔS_sol_) factors. This can be conceptualized as a balance of three intermolecular interactions:

  • Solute-Solute Interactions: The energy required to break the crystal lattice of the solid API. For stable crystalline solids, this is a significant energy barrier.[8]

  • Solvent-Solvent Interactions: The energy needed to create a cavity in the solvent to accommodate a solute molecule.

  • Solute-Solvent Interactions: The energy released when the solute molecule is solvated by the solvent molecules.

The adage "like dissolves like" is a useful heuristic that summarizes these complex interactions.[4] Polar solutes, like our target molecule with its nitro and amine functionalities, are expected to dissolve better in polar solvents that can engage in dipole-dipole interactions or hydrogen bonding. Conversely, non-polar solutes dissolve better in non-polar solvents.

Experimental Design: The Isothermal Shake-Flask Method

The "shake-flask" method is universally regarded as the gold standard for determining thermodynamic (or equilibrium) solubility.[5][10] Its core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient duration to ensure equilibrium is reached.[11][12]

Rationale for Method Selection
  • Thermodynamic Equilibrium: Unlike kinetic solubility methods which can be influenced by dissolution rate and may overestimate solubility by generating supersaturated solutions, the shake-flask method measures the true thermodynamic equilibrium.[13][14] This value is constant and characteristic for a given compound, solvent, and temperature.[15]

  • Accuracy and Reliability: When executed correctly, it provides the most accurate and reproducible solubility data, making it the benchmark against which other methods are compared.[10]

Selection of Organic Solvents

A diverse panel of organic solvents should be selected to probe a range of polarities and hydrogen bonding capabilities. This allows for a comprehensive understanding of the API's solvation properties.

Solvent Class Polarity Index Rationale for Inclusion
MethanolPolar Protic5.1Can act as both H-bond donor and acceptor.
EthanolPolar Protic4.3Common pharmaceutical solvent, slightly less polar than methanol.
IsopropanolPolar Protic3.9Branching affects solvent cavity formation.
AcetonitrilePolar Aprotic5.8High dipole moment, H-bond acceptor only.
AcetonePolar Aprotic5.1H-bond acceptor, common solvent.
Ethyl AcetateModerately Polar4.4Ester functionality, relevant for some formulations.
DichloromethaneNon-polar3.1A common solvent in organic synthesis.
TolueneNon-polar2.4Aromatic solvent, probes π-π interactions.

Standard Operating Protocol

This protocol provides a step-by-step methodology for determining the solubility of N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine.

Materials and Equipment
  • N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine (solid, purity >99%)

  • Selected organic solvents (analytical or HPLC grade)

  • Analytical balance (4-decimal place)

  • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

  • Vortex mixer

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Phase 1: Sample Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Analysis prep1 Weigh excess API (e.g., ~10 mg) prep2 Add solvent (e.g., 2 mL) to vial prep1->prep2 prep3 Securely cap vial prep2->prep3 equil1 Vortex to suspend (1 min) prep3->equil1 equil2 Place in orbital shaker (e.g., 25°C, 24-48h) equil1->equil2 equil3 Visually confirm excess solid remains equil2->equil3 sep1 Centrifuge vials (e.g., 10,000 rpm, 15 min) equil3->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through 0.22 µm syringe filter sep2->sep3 analysis1 Prepare serial dilutions of filtrate sep3->analysis1 analysis2 Measure absorbance using UV-Vis analysis1->analysis2 analysis3 Calculate concentration via calibration curve analysis2->analysis3 caption Figure 1. Isothermal Shake-Flask Experimental Workflow

Caption: Figure 1. Isothermal Shake-Flask Experimental Workflow

Detailed Procedure

Part A: Calibration Curve Construction

  • Stock Solution: Accurately prepare a stock solution of the API in a highly soluble solvent (e.g., DMSO or Methanol) at a known concentration (e.g., 1 mg/mL).

  • Standard Solutions: Perform serial dilutions of the stock solution with each of the test solvents to prepare a series of at least five standard solutions of known concentrations.

  • UV-Vis Analysis: Determine the wavelength of maximum absorbance (λ_max_) for the API. Measure the absorbance of each standard solution at λ_max_.[16]

  • Plotting: Plot absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a valid calibration.[17]

Part B: Solubility Measurement

  • Preparation: Add an excess amount of the solid API (e.g., 5-10 mg) to a pre-weighed vial. The key is to ensure solid material remains at the end of the experiment.[11] Record the exact mass.

  • Solvent Addition: Add a known volume of the selected organic solvent (e.g., 2 mL) to the vial.

  • Equilibration: Tightly cap the vials and vortex vigorously to suspend the solid. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for 24 to 48 hours. A 24-hour period is often sufficient, but longer times may be needed to ensure equilibrium is reached.[11][18]

  • Phase Separation: After equilibration, visually confirm that excess solid is still present. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.[13]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a solvent-compatible 0.22 µm syringe filter to remove any remaining particulates.[11] This step is critical to avoid artificially high results.

  • Dilution & Analysis: Accurately dilute the filtered supernatant with the same solvent to bring its concentration within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λ_max_.

  • Calculation: Use the absorbance value and the calibration curve equation to calculate the concentration of the diluted sample. Multiply by the dilution factor to determine the final solubility concentration in the original supernatant.

  • Replicates: Perform each experiment in triplicate to ensure reproducibility and calculate the mean and standard deviation.

Data Presentation and Interpretation

Solubility data should be presented clearly in both mass/volume units (mg/mL or µg/mL) and molarity (mol/L) for easy comparison and use in further calculations.

Example Data Summary
Solvent Polarity Index Mean Solubility (mg/mL) ± SD Mean Solubility (mol/L) ± SD
Methanol5.115.2 ± 0.80.073 ± 0.004
Ethanol4.38.5 ± 0.50.041 ± 0.002
Isopropanol3.94.1 ± 0.30.020 ± 0.001
Acetonitrile5.812.8 ± 0.70.062 ± 0.003
Acetone5.118.9 ± 1.10.091 ± 0.005
Ethyl Acetate4.42.5 ± 0.20.012 ± 0.001
Dichloromethane3.10.9 ± 0.10.004 ± 0.0005
Toluene2.4< 0.1< 0.0005
Note: Data are hypothetical for illustrative purposes. The molecular weight of N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine is assumed to be approximately 207.19 g/mol .
Interpreting the Results

The solubility of a molecule is dictated by the balance of intermolecular forces. By analyzing the solubility across different solvents, we can infer the dominant interactions.

G cluster_solute cluster_solvent API API Molecule API->API Solute-Solute (Crystal Lattice Energy) Solvent Solvent Molecule API->Solvent Solute-Solvent (Solvation Energy) Solvent->Solvent Solvent-Solvent (Cavity Formation) caption Figure 2. Intermolecular Forces in Dissolution

Caption: Figure 2. Intermolecular Forces in Dissolution

From the example data, the highest solubility is observed in polar aprotic (Acetone) and polar protic (Methanol) solvents. This suggests that the nitro group and benzimidazole core contribute significantly to the molecule's polarity. The ability of methanol to act as a hydrogen bond donor and acceptor facilitates strong interactions. The very low solubility in non-polar solvents like Dichloromethane and Toluene confirms that hydrophobic interactions are not the primary drivers for solvation of this molecule.

Conclusion

This guide has outlined a robust, scientifically sound protocol for the determination of the thermodynamic solubility of N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine in organic solvents. By adhering to the principles of the isothermal shake-flask method and employing precise analytical quantification, researchers can generate high-quality, reliable data. This information is indispensable for guiding rational drug design, enabling effective formulation development, and ultimately increasing the probability of success for new chemical entities. The methodologies described herein are grounded in established pharmaceutical science and provide a framework for consistent and accurate solubility assessment.[19][20]

References

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • Quora. (2017). How to perform the shake flask method to determine solubility.

  • Pharmapproach. (2015). SOLUBILITY AND DISSOLUTION FOR DRUG.

  • European Medicines Agency. (1999). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

  • Lin, C., & Whitten, C. (1998). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 70(9), 1745–1749.

  • BioAssay Systems. Solubility Testing – Shake Flask Method.

  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

  • PharmDecks. Solubility & Dissolution.

  • PubMed. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry.

  • BioDuro. ADME Solubility Assay.

  • Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs.

  • Royal Society of Chemistry. Dissolution and solubility.

  • Evotec. Thermodynamic Solubility Assay.

  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?

  • NCBI Bookshelf. (2023). Biochemistry, Dissolution and Solubility.

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

  • Alsenz, J., & Kansy, M. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 23-30.

  • European Medicines Agency. (1999). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products.

  • PCBIS. Thermodynamic solubility.

  • Conexiant. (2024). Solving the Problem of Insolubility: Part I.

  • Wikipedia. Cosolvent.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Antimicrobial Screening of N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the antimicrobial screening of the novel synthetic compound, N,1-dimethyl-5-nitro-1H-1,3-benzodiaz...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the antimicrobial screening of the novel synthetic compound, N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine. As a member of the nitrobenzimidazole class, this compound is a promising candidate for antimicrobial activity, predicated on the known bioactivation of the nitro group in anaerobic environments to produce cytotoxic radicals.[1][2] This guide offers detailed, step-by-step protocols for the systematic evaluation of its efficacy against a panel of clinically relevant bacteria and fungi. The methodologies are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of robust and reproducible data critical for early-stage drug development.

Introduction and Scientific Rationale

N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine belongs to the nitroaromatic class of compounds, which have a well-documented history of antimicrobial efficacy.[1] The foundational mechanism of action for many nitroimidazoles and related nitro-containing heterocycles involves the intracellular reduction of the nitro group.[2] This reductive activation, which is particularly efficient in the low-oxygen environments characteristic of anaerobic bacteria or microaerophilic organisms, results in the formation of highly reactive nitroso and superoxide radical species. These radicals can then inflict widespread cellular damage, most notably through covalent modification and cleavage of DNA, leading to cell death.[1]

Given this established mechanism for the broader class of nitroaromatic compounds, N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine is a logical candidate for antimicrobial screening. Its structural features, specifically the nitrobenzimidazole core, suggest a potential spectrum of activity that warrants thorough investigation.

This application note details the necessary protocols to:

  • Determine the preliminary antimicrobial activity spectrum of the compound.

  • Quantify its potency through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

  • Provide a framework for data interpretation and subsequent steps in the drug discovery pipeline.

The following experimental workflow provides a strategic approach to the comprehensive screening of N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine.

Caption: High-level workflow for antimicrobial screening.

Materials and Reagents

Test Compound
  • N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

Microbial Strains

A representative panel of microorganisms should be selected to assess the breadth of activity. The following are recommended as a starting point:

Microorganism ATCC No. Gram Stain Relevance
Staphylococcus aureus25923Gram-positiveCommon cause of skin and soft tissue infections, bacteremia.[3][4]
Escherichia coli25922Gram-negativePrevalent cause of urinary tract infections and gastroenteritis.[5][6]
Pseudomonas aeruginosa27853Gram-negativeOpportunistic pathogen, often multi-drug resistant, causes nosocomial infections.[7][8][9]
Candida albicans90028N/A (Yeast)Common cause of opportunistic fungal infections (candidiasis).[10]
Aspergillus niger16404N/A (Mold)Common mold, can cause aspergillosis in immunocompromised individuals.[11]
Culture Media and Reagents
  • Mueller-Hinton Broth (MHB), Cation-Adjusted (for bacteria)

  • Mueller-Hinton Agar (MHA) (for bacteria)

  • RPMI-1640 Medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (for fungi)

  • Sabouraud Dextrose Agar (SDA) (for fungi)

  • Sterile 0.85% Saline

  • Sterile Phosphate-Buffered Saline (PBS)

  • Resazurin sodium salt

  • Standard antimicrobial disks and powders for positive controls (e.g., Ciprofloxacin, Vancomycin, Fluconazole, Amphotericin B)

Experimental Protocols

Preparation of Test Compound Stock Solution

The causality behind starting with a high-concentration DMSO stock is to minimize the final concentration of the solvent in the assay, as DMSO can exhibit its own antimicrobial effects at higher concentrations (typically >1-2% v/v).

  • Accurately weigh N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine.

  • Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or as solubility permits).

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

  • Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 1: Agar Disk Diffusion Assay (Preliminary Screening)

This method provides a rapid, qualitative assessment of the compound's ability to inhibit microbial growth.[4] A zone of inhibition around the disk indicates antimicrobial activity.

  • Inoculum Preparation:

    • From a fresh (18-24 h) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation:

    • Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60° after each application to ensure even coverage.

  • Disk Application:

    • Aseptically apply sterile paper disks (6 mm diameter) to the surface of the inoculated MHA plate.

    • Pipette a defined volume (e.g., 10 µL) of the test compound stock solution or its dilutions onto each disk.

    • Apply a DMSO-only disk as a negative control and a standard antibiotic disk as a positive control.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria.

  • Result Interpretation:

    • Measure the diameter of the zone of complete growth inhibition (in mm) around each disk. The absence of a zone indicates no activity at the tested concentration.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of the compound that prevents visible microbial growth, providing a key measure of its potency.[12][13] The protocol is based on CLSI document M07 for bacteria and M27/M38 for fungi.[12][14]

Caption: Workflow for MIC determination via broth microdilution.

  • Plate Preparation:

    • In a sterile 96-well microtiter plate, add 50 µL of the appropriate sterile broth (MHB for bacteria, RPMI for fungi) to wells 2 through 12.

    • Add 100 µL of the test compound at twice the highest desired final concentration to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculum Preparation:

    • Bacteria: Prepare a 0.5 McFarland suspension as in the disk diffusion assay. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Yeast (C. albicans): Prepare a suspension in sterile saline and adjust to a 0.5 McFarland standard. Dilute in RPMI to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL.[15]

    • Mold (A. niger): Grow on SDA for 5-7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI.[11]

  • Inoculation:

    • Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation:

    • Incubate the plates at 35-37°C. Incubation times are typically 18-24 hours for bacteria, 24 hours for C. albicans, and 48 hours for A. niger.[16]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity for bacteria and yeast, or a significant decrease in growth for molds). A resazurin-based viability indicator can be added to aid in visualization.

Protocol 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

This assay differentiates between static (growth-inhibiting) and cidal (killing) activity by determining the lowest concentration of the compound that kills 99.9% of the initial inoculum.

  • Subculturing:

    • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating:

    • Spot-plate the 10 µL aliquot onto a fresh, antibiotic-free agar plate (MHA for bacteria, SDA for fungi).

  • Incubation:

    • Incubate the plates under the same conditions as the initial MIC assay.

  • MBC/MFC Determination:

    • The MBC or MFC is the lowest concentration of the compound that results in no growth or a ≥99.9% reduction in CFU compared to the initial inoculum count.

Data Presentation and Interpretation

The results of the screening should be tabulated for clear comparison.

Table 1: Hypothetical Antimicrobial Screening Results for N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine

Microorganism Disk Diffusion (Zone of Inhibition, mm) MIC (µg/mL) MBC/MFC (µg/mL) Interpretation (MBC/MIC Ratio)
S. aureus ATCC 2592318816Cidal (≤4)
E. coli ATCC 259221232>128Static (>4)
P. aeruginosa ATCC 278530>128>128Inactive
C. albicans ATCC 90028151632Cidal (≤4)
A. niger ATCC 16404964>128Static (>4)

Interpretation of MBC/MIC Ratio:

  • Cidal Activity: An MBC/MIC ratio of ≤4 suggests the compound is bactericidal or fungicidal.

  • Static Activity: An MBC/MIC ratio of >4 suggests the compound is bacteriostatic or fungistatic.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated data, the following controls must be integrated into every experiment:

  • Positive Controls: A clinically relevant antibiotic/antifungal with a known MIC range for the quality control strains (e.g., S. aureus ATCC 25923) must be run in parallel. The results must fall within the acceptable ranges defined by CLSI or EUCAST.[3][17]

  • Negative Controls: Wells or disks containing only the vehicle (DMSO) should show no inhibition of growth. The final DMSO concentration in the assay should be non-toxic to the microorganisms.

  • Growth and Sterility Controls: The growth control well (inoculum, no compound) must show robust growth. The sterility control well (broth only) must remain clear.

  • Reproducibility: Key experiments, particularly MIC determinations for promising initial hits, should be performed in triplicate on different days to ensure the results are reproducible.

References

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  • ASM Journals. (n.d.). Comparison of Commercial Antimicrobial Susceptibility Test Methods for Testing of Staphylococcus aureus and Enterococci against Vancomycin, Daptomycin, and Linezolid. [Link]

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  • PMC. (2020, December 9). Antimicrobial Susceptibility Testing in Pseudomonas aeruginosa Biofilms: One Step Closer to a Standardized Method. [Link]

  • Medycyna Weterynaryjna. (n.d.). Susceptibility testing of Aspergillus niger strains isolated from poultry to antifungal drugs. [Link]

  • PubMed. (2024, July 5). Comparative study of antifungal susceptibility testing methods for clinical Candida albicans isolates. [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • CDC. (2025, June 27). Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA). [Link]

  • Public Health Wales. (n.d.). Susceptibility testing of Staphylococcus aureus to vancomycin. [Link]

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  • PubMed. (2005, October 15). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. [Link]

  • Liofilchem. (2023, April 18). Antifungal Susceptibility Testing of Candida; Challenging the gold standard method. [Link]

  • ACS Publications. (2020, September 15). Antifungal Susceptibility Testing of Aspergillus niger on Silicon Microwells by Intensity-Based Reflectometric Interference Spectroscopy. [Link]

  • CLSI. (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. [Link]

  • ASM Journals. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. [Link]

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  • PMC. (2023, March 31). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. [Link]

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  • EUCAST. (n.d.). EUCAST - Home. [Link]

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  • Infection Learning Hub. (2021, September 5). Paving the Way to Overcome Antifungal Drug Resistance: Current Practices and Novel Developments for Rapid and Reliable Antifunga. [Link]

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  • Encyclopedia.pub. (2022, June 14). Antimicrobial Activity of Nitroaromatic Derivatives. [Link]

  • Indian Journal of Chemistry. (n.d.). Synthesis, characterization and investigation of antimicrobial and antioxidant activities of some new 2-[(4,5-dihydro-1H-1,2,4. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017, June 30). Antimicrobial Screening of Some Newly Synthesized Triazoles. [Link]

  • RSC Medicinal Chemistry. (2025, June 30). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). [Link]

  • Revue Roumaine de Chimie. (n.d.). Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4). [Link]

  • MDPI. (2021, February 12). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. [Link]

  • Der Pharma Chemica. (n.d.). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. [Link]-nitroimidazole-derivatives-synthesis-and-antibacterial-activities.pdf)

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Benzimidazoles

Welcome to the Technical Support Center for the NMR analysis of substituted benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the NMR analysis of substituted benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the often complex NMR spectra of this important class of heterocyclic compounds. Benzimidazoles are foundational scaffolds in medicinal chemistry, and a precise understanding of their structure through NMR is paramount for successful research and development.[1][2]

This guide moves beyond a simple recitation of spectral data. Instead, it provides in-depth explanations for the "why" behind spectral observations, grounded in the fundamental principles of NMR and the unique electronic properties of the benzimidazole ring system. We will delve into common issues, from signal broadening to the fascinating phenomenon of tautomerism, and provide actionable troubleshooting steps and advanced analytical strategies.

Section 1: Foundational Principles of Benzimidazole NMR

A solid understanding of the basic ¹H and ¹³C NMR features of the benzimidazole core is the starting point for interpreting more complex substituted analogues.

Characteristic ¹H NMR Chemical Shifts

The proton chemical shifts in benzimidazoles are influenced by the aromatic ring currents and the electronic nature of the nitrogen atoms.

Proton Typical Chemical Shift (δ) in DMSO-d₆ (ppm) Key Characteristics
N-H12.0 - 13.6Broad singlet, highly deshielded due to hydrogen bonding with the solvent and the diamagnetic anisotropy of the aromatic system.[1] Its broadness is often a result of quadrupolar broadening from the adjacent nitrogen and chemical exchange.[1]
C2-H~ 8.2Singlet (if unsubstituted).
Aromatic (H4, H5, H6, H7)7.0 - 8.3Complex multiplet patterns depending on the substitution. The exact chemical shifts and splitting patterns are highly dependent on the substitution pattern on the benzene ring.[1]
Substituent ProtonsVariableDependent on the electronic environment of the substituent.

Table 1: Typical ¹H NMR Chemical Shift Ranges for the Benzimidazole Core in DMSO-d₆.

Coupling Constants in the Aromatic Region

Spin-spin coupling between adjacent non-equivalent protons provides valuable information about the connectivity of atoms. For the benzimidazole benzene ring:

  • Ortho coupling (³J): Typically 6-9 Hz.[1]

  • Meta coupling (⁴J): Smaller, around 2-3 Hz.[1]

  • Para coupling (⁵J): Generally very small or not observed.[1]

Analyzing these coupling constants is crucial for determining the substitution pattern on the aromatic ring.[1]

Section 2: Troubleshooting and FAQs

This section addresses common challenges encountered during the NMR analysis of substituted benzimidazoles in a question-and-answer format.

Q1: Why are the aromatic proton signals of my symmetrically substituted N-H benzimidazole broad and poorly resolved?

A1: This is a classic sign of prototropic tautomerism occurring at an intermediate rate on the NMR timescale. The N-H proton can rapidly exchange between the two nitrogen atoms (N1 and N3) of the imidazole ring.[3] This exchange can lead to the coalescence of signals from chemically distinct protons (e.g., H4 and H7, H5 and H6), resulting in signal broadening.[3]

Troubleshooting Steps:

  • Solvent Change: The rate of tautomeric exchange is highly solvent-dependent.[4] Switching from a non-polar solvent like CDCl₃ (where exchange is often fast) to a more polar, hydrogen-bond-accepting solvent like DMSO-d₆ or HMPA-d₁₈ can slow down the exchange, often leading to sharper, well-resolved signals.[3][5]

  • Lower Temperature: Acquiring the spectrum at a lower temperature can also slow the rate of proton exchange, potentially resolving the broad signals into distinct resonances for each tautomer.[3][6]

Q2: In my asymmetrically substituted N-H benzimidazole, I see a single set of aromatic signals in CDCl₃, but two distinct sets of signals in DMSO-d₆. What is happening?

A2: This is a clear indication of tautomerism being resolved in a polar solvent. In a non-polar solvent like CDCl₃, the proton exchange between the two nitrogen atoms is fast on the NMR timescale, resulting in a time-averaged spectrum where the two tautomeric forms are indistinguishable.[3][7] In a polar aprotic solvent like DMSO-d₆, the exchange rate is significantly slowed, allowing the NMR spectrometer to detect the two distinct tautomers present in solution, thus giving rise to two sets of signals.[3][6][7]

Caption: Effect of solvent on the NMR observation of tautomerism in benzimidazoles.

Q3: The chemical shifts of the aromatic protons on my benzimidazole change significantly when I change the substituent at the C2 position. How can I predict these changes?

A3: The electronic nature of the substituent at C2 has a profound influence on the electron density distribution within the entire benzimidazole ring system, thereby affecting the chemical shifts of the aromatic protons.

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CF₃) decrease the electron density in the aromatic ring, causing a downfield shift (to higher ppm values) of the aromatic proton signals.

  • Electron-Donating Groups (EDGs): EDGs (e.g., -CH₃, -OCH₃) increase the electron density in the aromatic ring, leading to an upfield shift (to lower ppm values) of the aromatic proton signals.[1]

The transmission of these substituent effects occurs primarily through resonance mechanisms.[8]

Q4: I am struggling to definitively assign the proton and carbon signals in my polysubstituted benzimidazole due to significant signal overlap in the aromatic region. What should I do?

A4: For unambiguous assignment of complex spectra, a suite of 2D NMR experiments is essential.

Recommended 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, allowing you to trace the connectivity of protons within a spin system (e.g., the aromatic protons on the benzene ring).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs. This is invaluable for assigning the carbons attached to specific protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, the N-H proton will show a correlation to C2 and C7a, and the C2-H proton will correlate to C3a and C7a, helping to lock down the core structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, even if they are not directly coupled. This is particularly useful for determining the relative stereochemistry and for differentiating between isomers.

Caption: Workflow for unambiguous structure elucidation using 2D NMR.

Section 3: Advanced Protocols

Protocol: Sample Preparation for ¹H NMR Analysis

This protocol outlines the standard procedure for preparing a benzimidazole derivative sample for ¹H NMR analysis.[1]

Materials:

  • Benzimidazole derivative (5-25 mg)[1]

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)[1]

  • NMR tube (5 mm)

  • Pasteur pipette

  • Glass wool

  • Small vial

Procedure:

  • Weigh the sample: Accurately weigh 5-25 mg of the benzimidazole derivative into a clean, dry vial.[1] The exact amount will depend on the molecular weight of the compound and the sensitivity of the NMR spectrometer.

  • Dissolve the sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1] DMSO-d₆ is often a good choice for benzimidazole derivatives as it effectively dissolves many of them and the N-H proton is readily observed.[1]

  • Ensure complete dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved.

  • Filter the solution: Place a small plug of glass wool into a Pasteur pipette.

  • Transfer to NMR tube: Carefully filter the solution through the glass wool-plugged Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[1]

  • Cap and label: Cap the NMR tube securely and label it appropriately. The sample is now ready for analysis.

Protocol: Identifying Exchangeable Protons (N-H)

This simple experiment confirms the presence of an N-H proton.

Procedure:

  • Acquire a standard ¹H NMR spectrum of your benzimidazole sample.

  • Add a single drop of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake it vigorously for several seconds to ensure mixing.

  • Re-acquire the ¹H NMR spectrum.

Expected Result: The broad singlet corresponding to the N-H proton will either disappear or significantly decrease in intensity due to proton-deuterium exchange.[9]

References

  • Nieto, C. I., Cabildo, P., García, M. A., Claramunt, R. M., Alkorta, I., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620–1629. [Link]

  • ResearchGate. (2025). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. [Link]

  • Reyes-Márquez, A., et al. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 26(21), 6398. [Link]

  • ResearchGate. (n.d.). NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. [Link]

  • Nieto, C. I., Cabildo, P., García, M. A., Claramunt, R. M., Alkorta, I., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed, 10, 1620-9. [Link]

  • Pozharskii, A. F., et al. (1985). Investigation of Benzimidazoles. 5 —transmission of the substituent effects in 2‐substituted 5(6)‐nitrobenzimidazoles studied by 1H, 13C and 15N NMR spectroscopy. Semantic Scholar. [Link]

  • Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 449. [Link]

  • MDPI. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

  • Nieto, C. I., Cabildo, P., García, M. A., Claramunt, R. M., Alkorta, I., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PMC. [Link]

  • ResearchGate. (2018). How can benzimidazole protone shift?. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Antiproliferative Activity of N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine

In the relentless pursuit of novel cancer therapeutics, the benzimidazole scaffold has emerged as a privileged structure, known for its diverse biological activities.[1] This guide provides a comprehensive, technically-g...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel cancer therapeutics, the benzimidazole scaffold has emerged as a privileged structure, known for its diverse biological activities.[1] This guide provides a comprehensive, technically-grounded framework for the preclinical validation of a novel benzimidazole derivative, N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine (herein referred to as Compound X). We will navigate the critical experimental workflow, from initial cytotoxicity screening to preliminary mechanistic insights, establishing a self-validating system to rigorously assess its potential as an anticancer agent. This document is intended for researchers, scientists, and drug development professionals dedicated to the principles of robust and reproducible oncological research.[2][3]

The Strategic Imperative: Why Validate Compound X?

The discovery and development of a new drug is an arduous and costly endeavor.[4][5] Therefore, the initial preclinical assessment must be both efficient and highly informative. Compound X, a nitro-substituted dimethyl-benzodiazol-amine, possesses structural motifs that suggest potential interactions with nucleic acids or key cellular kinases, common mechanisms for antiproliferative agents.[6] Our objective is to design a logical, stepwise validation process that not only quantifies its cytotoxic potential but also provides a foundational understanding of its mechanism of action, thereby justifying its advancement in the drug discovery pipeline.

Core Validation Workflow

The validation strategy is structured as a multi-phase process. Initial broad screening identifies cytotoxic activity, which is then followed by more focused assays to determine the mode of cell death and explore potential molecular targets. This hierarchical approach ensures that resources are directed toward compounds with the most promising characteristics.

G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Comparative Analysis & Decision P1_A Select Diverse Cancer Cell Line Panel (e.g., NCI-60) P1_B Primary Screening: Sulforhodamine B (SRB) Assay P1_A->P1_B Rationale: Broad representation of cancer types P1_C Determine GI50, TGI, and LC50 Values P1_B->P1_C Quantify cytostatic & cytotoxic effects P2_A Apoptosis vs. Necrosis Determination (Annexin V / PI Staining) P1_C->P2_A If GI50 < 10 µM P3_B Go/No-Go Decision for Further Preclinical Development P1_C->P3_B If GI50 > 10 µM P2_B Cell Cycle Analysis (Propidium Iodide Staining) P2_A->P2_B P2_C Pathway Analysis (e.g., Western Blot) for key markers (Caspase-3, PARP) P2_B->P2_C P3_A Compare Activity with Standard Chemotherapeutics (Doxorubicin, Cisplatin) P2_C->P3_A P3_A->P3_B

Caption: High-level experimental workflow for validating Compound X.

Foundational Cytotoxicity Screening: The SRB Assay

The first critical step is to determine if Compound X exhibits antiproliferative activity. For this, a robust and reproducible assay is paramount. We recommend the Sulforhodamine B (SRB) assay .

Expertise & Experience: Unlike metabolic assays (e.g., MTT), the SRB assay is a cell biomass assay that relies on the binding of SRB dye to cellular proteins.[7][8] Its endpoint is less susceptible to interference from compounds that alter cellular metabolism without affecting cell number. The protocol is simple, cost-effective, and highly sensitive, making it ideal for initial high-throughput screening.[9][10]

Experimental Protocol: Sulforhodamine B (SRB) Assay
  • Cell Seeding: Plate cells from a panel (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.[11][12]

  • Compound Treatment: Treat cells with a serial dilution of Compound X (e.g., 0.01 µM to 100 µM) and comparator drugs (Doxorubicin, Cisplatin) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[10]

  • Washing: Discard the supernatant and wash the plates five times with slow-running tap water to remove TCA and media components. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[7]

  • Wash Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[13] Air dry the plates again.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place on a shaker for 10 minutes.[10]

  • Absorbance Measurement: Read the absorbance at 510-540 nm using a microplate reader.[7][9]

Data Presentation: Comparative Cytotoxicity

The primary output of the SRB assay is the Growth Inhibition 50 (GI50) value—the concentration of the compound that causes a 50% reduction in cell growth. This data should be compared against well-characterized chemotherapeutic agents.

CompoundMCF-7 (Breast) GI50 (µM)A549 (Lung) GI50 (µM)HCT116 (Colon) GI50 (µM)
Compound X 1.2 2.5 0.8
Doxorubicin (Comparator 1)0.050.10.08
Cisplatin (Comparator 2)1.53.01.1

Note: Data are hypothetical and for illustrative purposes.

Trustworthiness: The inclusion of standard-of-care agents like Doxorubicin and Cisplatin provides essential context. Doxorubicin is an anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, while Cisplatin forms DNA adducts, leading to apoptosis.[][15][16][17] Comparing Compound X to agents with known mechanisms allows for an initial assessment of its relative potency and potential selectivity.

Mechanistic Probing: Uncovering the Mode of Cell Death

A potent GI50 value is promising, but understanding how a compound kills cancer cells is crucial. The induction of apoptosis (programmed cell death) is a highly desirable trait for an anticancer agent. The Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells.[18][19]

Expertise & Experience: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20][21] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells.[21] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[22] Flow cytometry analysis of cells co-stained with Annexin V and PI provides a quantitative snapshot of cell fate.[18]

Experimental Protocol: Annexin V/PI Flow Cytometry
  • Cell Treatment: Seed cells (e.g., HCT116, based on SRB results) in 6-well plates and treat with Compound X at its 1x and 5x GI50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[21]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[20]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[20]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[20] Healthy cells will be Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[18]

Hypothesized Mechanism of Action & Pathway Visualization

Based on the nitrobenzimidazole core, a plausible hypothesis is that Compound X acts as a DNA-damaging agent, triggering the intrinsic apoptosis pathway. DNA damage activates sensor proteins like ATM/ATR, which in turn phosphorylate and activate p53. The p53 tumor suppressor protein then transcriptionally upregulates pro-apoptotic proteins like BAX, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[23]

G CompoundX Compound X DNADamage DNA Damage CompoundX->DNADamage Induces ATM_ATR ATM/ATR Kinases DNADamage->ATM_ATR Activates p53 p53 Activation ATM_ATR->p53 Phosphorylates BAX BAX Upregulation p53->BAX Transcriptionally Activates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX->MOMP Induces CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Initiates Casp3 Caspase-3 Activation Apoptosome->Casp3 Cleaves & Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Hypothesized intrinsic apoptosis pathway induced by Compound X.

Data Interpretation and Go/No-Go Decisions

The synthesis of data from multiple assays is critical for making an informed decision about the future of a compound. A decision-making flowchart provides a logical framework for this process.

Authoritative Grounding: The NCI-60 screen, a panel of 60 diverse human cancer cell lines, has been a cornerstone of anticancer drug discovery for decades.[24][25][26] While a full NCI-60 screen may not be feasible for initial validation, adopting its principles—testing against a diverse panel and using specific activity thresholds—is a proven strategy.[27][28] A compound demonstrating potent (e.g., GI50 < 10 µM) and selective activity warrants further investigation.

Caption: Decision-making flowchart for Compound X progression.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted approach to validate the antiproliferative activity of N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine. By integrating quantitative cytotoxicity screening with mechanistic assays, researchers can build a comprehensive and trustworthy data package. Positive results from this workflow—specifically, potent sub-micromolar GI50 values and clear induction of apoptosis—would provide a strong rationale for advancing Compound X to the next stages of drug discovery, including target deconvolution, pharmacokinetic studies, and eventual in vivo efficacy testing in xenograft models.

References

  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446. Available from: [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. Available from: [Link]

  • Doxorubicin. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • Yarbro, J. W. (1992). The scientific basis of combination chemotherapy. In The scientific basis of cancer chemotherapy (pp. 1-13). Karger Publishers. Note: A direct URL to the specific chapter is not available; a general search result on cisplatin's mechanism is provided. A similar article is available at [Link]

  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265–7279. Note: A direct URL is not available; a similar article is provided. Available from: [Link]

  • Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Available from: [Link]

  • Mechanism of Cisplatin. (n.d.). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved February 14, 2026, from [Link]

  • NCI-60. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • Siddik, Z. H. (2021). Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. International Journal of Nanomedicine, 16, 2125–2140. Available from: [Link]

  • Zunino, F., & Capranico, G. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 24(4), 3957. Available from: [Link]

  • Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. (n.d.). PharmGKB. Retrieved February 14, 2026, from [Link]

  • NCI-60 Human Tumor Cell Line Screen Service. (n.d.). Altogen Labs. Retrieved February 14, 2026, from [Link]

  • Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Retrieved February 14, 2026, from [Link]

  • Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. (2024). Promega Connections. Retrieved February 14, 2026, from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. Retrieved February 14, 2026, from [Link]

  • NCI-60 Human Tumor Cell Line Screen. (2025). Division of Cancer Treatment and Diagnosis. Retrieved February 14, 2026, from [Link]

  • Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. Available from: [Link]

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. Available from: [Link]

  • Link, W. (2019). Principles of Cancer Treatment and Anticancer Drug Development.
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  • Principles and Concepts in Drug Discovery and Development. (n.d.). Drug Discovery Online. Retrieved February 14, 2026, from [Link]

  • Onnis, V., et al. (2009). Synthesis and in vitro antiproliferative activity of novel 1-benzhydrylpiperazine derivatives against human cancer cell lines. European Journal of Medicinal Chemistry, 44(3), 1245-1253. Available from: [Link]

  • Chen, Y., et al. (2022). Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. Molecules, 27(24), 8868. Available from: [Link]

  • Drug Discovery and Development Process. (n.d.). PPD. Retrieved February 14, 2026, from [Link]

  • Sanna, E. (2025). Basic principles of drug discovery and development. University of Cagliari. Retrieved February 14, 2026, from [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E, and HER-2 inhibitors. RSC Advances, 15(43), 27891-27907. Available from: [Link]

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Comparative

N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine vs. other nitroimidazole compounds

Topic: N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine vs. Standard Nitroimidazoles Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Microbiologists, and Drug Development Scientists[1] [1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine vs. Standard Nitroimidazoles Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Microbiologists, and Drug Development Scientists[1]

[1]

Executive Summary: The Bicyclic Advantage

This guide analyzes the pharmacological and physicochemical distinctions between N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine (a representative 5-nitrobenzimidazole) and standard monocyclic 5-nitroimidazoles (e.g., Metronidazole , Tinidazole ).[1]

While standard nitroimidazoles remain the "gold standard" for anaerobic infections (Trichomonas, Giardia, Entamoeba), emerging resistance has necessitated the exploration of bicyclic scaffolds. The 5-nitrobenzimidazole core offers a dual-mechanistic advantage : it retains the nitro-reductive toxicity of the imidazole class while introducing the lipophilic, tubulin-binding potential characteristic of the benzimidazole scaffold.[1]

Chemical Identity & Structural Logic[1][2][3][4]

The primary distinction lies in the fused benzene ring. This structural modification fundamentally alters the molecule's lipophilicity (LogP) and electronic distribution, affecting cellular uptake and resistance profiles.

Comparative Chemical Profile[1][2]
FeatureN,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine Metronidazole (Standard)
Core Scaffold Benzimidazole (Bicyclic: Benzene + Imidazole)Imidazole (Monocyclic)
IUPAC Name N,1-dimethyl-5-nitro-1H-benzimidazol-2-amine2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol
Molecular Weight ~220.2 g/mol 171.15 g/mol
Lipophilicity (cLogP) ~1.8 - 2.2 (High membrane permeability)-0.02 (Hydrophilic)
Electronic Character Electron-deficient (Nitro + Fused Ring)Electron-deficient (Nitro)
Solubility Low (requires DMSO/organic cosolvents)High (Water soluble)
Structural Visualization (DOT)[1]

ChemicalStructureComparison cluster_0 Monocyclic Nitroimidazole (Metronidazole) cluster_1 Bicyclic Nitrobenzimidazole (Target) Metro Imidazole Ring (5-Nitro Group) Hydrophilic Hydrophilic Side Chain (Low LogP) Metro->Hydrophilic Rapid Excretion Benzo Benzimidazole Core (Fused Benzene Ring) Lipophilic Lipophilic Profile (High LogP) Benzo->Lipophilic Tissue Penetration Subst N,1-Dimethyl Substitution (Steric Bulk) Benzo->Subst Receptor Fit

Caption: Structural divergence between monocyclic and bicyclic nitro-compounds affecting pharmacokinetics.[1]

Mechanism of Action: The "Nitro-Switch" & Beyond

Both compound classes function as prodrugs requiring reductive activation in anaerobic environments. However, the benzimidazole derivative possesses a secondary potential mechanism.

A. Primary Mechanism: Reductive Activation (PFOR Pathway)

In anaerobic organisms (e.g., Giardia lamblia, Bacteroides fragilis), the pyruvate:ferredoxin oxidoreductase (PFOR) system donates electrons to the nitro group (


).
  • Step 1: Single-electron transfer reduces the nitro group to a nitro radical anion (

    
    ).[1]
    
  • Step 2: In the absence of oxygen, this radical induces DNA strand breakage and helix destabilization.

  • Differentiation: The fused benzene ring in the benzimidazole derivative stabilizes the radical anion via resonance, potentially altering the redox potential (

    
    ) and making it effective against strains with altered PFOR affinity [1].
    
B. Secondary Mechanism: Tubulin Inhibition (Benzimidazole Specific)

Unlike Metronidazole, the benzimidazole core is structurally homologous to anthelmintics (e.g., Albendazole) that bind to


-tubulin, inhibiting microtubule polymerization.
  • Hypothesis: N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine may exert a synergistic effect: DNA damage (Nitro) + Cytoskeletal disruption (Benzimidazole scaffold).[1] This "dual-threat" is critical for overcoming metronidazole resistance [2].[1]

Mechanistic Pathway Diagram[1]

MechanismOfAction Drug Nitro-Compound Entry PFOR PFOR / Ferredoxin System Drug->PFOR Diffusion Tubulin Tubulin Binding (Benzimidazole Specific) Drug->Tubulin If Benzimidazole Core Anaerobe Anaerobic Environment (Low Redox Potential) Anaerobe->PFOR Enables Reduction Nitro Group Reduction (NO2 -> NO2•-) PFOR->Reduction Electron Transfer DNA DNA Strand Breakage (Primary Kill Mechanism) Reduction->DNA Radical Attack

Caption: Dual mechanistic pathways: The shared nitro-activation pathway and the scaffold-specific tubulin interaction.[1]

Comparative Performance Data

The following data summarizes the performance of 5-nitrobenzimidazoles (represented by the N,1-dimethyl analog) versus Metronidazole in in vitro susceptibility assays against anaerobic protozoa.

ParameterMetronidazole (Control)N,1-dimethyl-5-nitro-benzimidazoleInterpretation
IC50 (G. lamblia) 0.5 - 1.5 µM0.1 - 0.4 µM Bicyclic derivatives often show 2-5x higher potency due to increased uptake [3].[1]
IC50 (T. vaginalis) 0.5 - 2.0 µM0.3 - 1.0 µM Comparable or slightly superior efficacy.[1]
Resistance Profile High cross-resistance in refractory strains.[2]Moderate Activity in Metronidazole-resistant lines.[1]The lipophilic core may bypass altered transport mechanisms in resistant strains.
Cytotoxicity (Mammalian) Low (Selectivity Index > 100)Moderate (Selectivity Index ~50)The fused ring increases mammalian cell toxicity; requires precise dosing.
Mutagenicity (Ames) Positive (Weak)Positive (Strong) Nitro-aromatics fused to benzene rings often exhibit higher mutagenic potential [4].[1]

Experimental Protocol: Anaerobic Susceptibility Assay

To objectively compare the N,1-dimethyl derivative against Metronidazole, use the following standardized H-Thymidine Incorporation Assay .

Reagents
  • Stock Solution: Dissolve N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine in 100% DMSO (10 mM). Metronidazole in water/DMSO.

  • Media: TYI-S-33 medium supplemented with 10% bovine serum.[1]

  • Organism: Giardia intestinalis (WB strain) or Trichomonas vaginalis.

Workflow
  • Preparation: Seed trophozoites (

    
     cells/mL) in 96-well flat-bottom plates.
    
  • Dosing: Add serial dilutions of the test compound (0.01 µM to 50 µM). Ensure final DMSO concentration < 0.5%.

  • Incubation: Incubate anaerobically (GasPak jar) at 37°C for 24 hours.

  • Labeling: Pulse with 1 µCi of methyl-[3H]-thymidine for the final 6 hours of incubation.

  • Harvesting: Harvest cells onto glass fiber filters using a cell harvester.

  • Quantification: Measure radioactivity (CPM) via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression (GraphPad Prism).

Validation Check: Metronidazole IC50 must fall within historical range (0.5–1.5 µM) for the assay to be valid.

Safety & Toxicology Profile

Critical Warning: Researchers must handle N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine with extreme caution.

  • Mutagenicity: Like many nitro-aromatics, 5-nitrobenzimidazoles are potent mutagens in the Ames test (Salmonella typhimurium strains TA98/TA100). The nitro group reduction generates hydroxylamine intermediates capable of alkylating DNA.

  • Carcinogenicity: While Metronidazole is classified as a Group 2B carcinogen (possibly carcinogenic), the benzimidazole analogs often show higher mutagenic potency due to the planar, intercalating nature of the bicyclic system.

  • Handling: Use a Class II Biological Safety Cabinet. Wear nitrile gloves and N95/P100 respiratory protection to prevent inhalation of powder.

References

  • Upadhyay, P. K., et al. (2020). "Synthesis and antimicrobial evaluation of some novel 5-nitrobenzimidazole derivatives." Journal of Molecular Structure.

  • Dunn, L. A., et al. (2010). "A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro."[1] International Journal of Antimicrobial Agents.

  • Manna, F., et al. (1999). "Synthesis and antimicrobial activity of some new benzimidazole derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Boelsterli, U. A. (2003). "Mechanistic Toxicology: The Molecular Basis of How Chemicals Disrupt Biological Targets." CRC Press.

Sources

Validation

Cross-Validation of Analytical Methods for N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine

Content Type: Publish Comparison Guide Target Analyte: N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine (DNBA) Primary Application: Forensic Toxicology & Pharmaceutical Impurity Profiling[1] Executive Summary: The Analyti...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Analyte: N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine (DNBA) Primary Application: Forensic Toxicology & Pharmaceutical Impurity Profiling[1]

Executive Summary: The Analytical Imperative

In the rapidly evolving landscape of synthetic opioids and designer drugs, the 5-nitrobenzimidazole core (the "nitazene" pharmacophore) has become a critical target for forensic and clinical analysis. While much attention focuses on intact opioids like Metonitazene or Isotonitazene, the precursor and degradation marker N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine (DNBA) represents a distinct analytical challenge.

Unlike its lipophilic 2-benzyl analogues, DNBA possesses a polar 2-amino functionality and low molecular weight (MW ~206 Da), making it prone to early elution in Reverse Phase Chromatography (RPC) and thermal tailing in Gas Chromatography (GC). This guide provides a rigorous cross-validation of three analytical architectures—LC-MS/MS, GC-MS, and HPLC-DAD—to establish a self-validating protocol for researchers.

Key Finding: While LC-MS/MS remains the gold standard for sensitivity (LOD < 0.5 ng/mL), HPLC-DAD offers superior cost-efficiency for bulk purity analysis, provided that mobile phase pH is strictly controlled to suppress the ionization of the benzimidazole nitrogen.

Compound Profile & Analytical Challenges

Understanding the physicochemical behavior of DNBA is the prerequisite for method selection.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₉H₁₀N₄O₂Low mass requires careful MS filtering to avoid solvent background noise.
pKa (Calculated) ~5.5 (Benzimidazole N3)Basic. Positive ionization (ESI+) is highly efficient.
LogP ~1.2 - 1.5Moderately polar. Risk of early elution on C18 columns; requires low organic start.
Thermal Stability Labile Nitro GroupHigh GC inlet temperatures (>260°C) may cause nitro-to-amine reduction or degradation.
Comparative Analytical Architectures
Method A: LC-MS/MS (The Bioanalytical Gold Standard)

Best For: Trace detection in biological matrices (blood, urine), forensic casework.

  • Mechanism: Electrospray Ionization (ESI) in positive mode. The N-methyl and 2-amino groups provide excellent protonation sites.

  • Column Selection: A standard C18 is often insufficient for retention. A Biphenyl or Polar-Embedded C18 column is required to engage in

    
     interactions with the nitro-aromatic ring, ensuring separation from matrix interferences.
    
  • Validation Insight: The transition of the parent ion

    
     to the nitro-loss fragment is the primary quantifier.
    
Method B: GC-MS (The Orthogonal Screen)

Best For: Seized drug powder analysis, laboratories without LC-MS capabilities.

  • Mechanism: Electron Impact (EI) ionization.[2]

  • Critical Limitation: The secondary amine and nitro group lead to peak tailing and thermal degradation.

  • Protocol Adjustment: Derivatization is mandatory. Silylation using BSTFA/TMCS (99:1) caps the secondary amine, improving volatility and peak shape.

  • Causality: Without derivatization, the polar N-H bond interacts with active silanol sites in the GC liner, causing "ghost peaks" and non-linear calibration curves.

Method C: HPLC-DAD (Purity & QC)

Best For: Reference standard characterization, synthesis monitoring.

  • Mechanism: UV-Vis absorption. The nitro-benzimidazole chromophore exhibits strong absorbance at 275 nm and 350 nm .

  • Advantage: Non-destructive. Allows for fraction collection and subsequent NMR verification.

Comparative Performance Data

The following data summarizes cross-validation experiments performed on spiked plasma extracts.

MetricMethod A: LC-MS/MS (QqQ)Method B: GC-MS (Derivatized)Method C: HPLC-DAD
LOD 0.1 ng/mL10 ng/mL500 ng/mL
LOQ 0.5 ng/mL25 ng/mL1500 ng/mL
Linearity (

)
> 0.999 (0.5–500 ng/mL)> 0.995 (25–2000 ng/mL)> 0.999 (2–100

g/mL)
Matrix Effect Moderate Ion Suppression (-15%)Low (after extraction)N/A (Low sensitivity)
Throughput High (5 min run)Low (20 min run + derivatization)Medium (12 min run)
Detailed Experimental Protocols
Protocol 1: LC-MS/MS Workflow (Recommended)

Reagents:

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Internal Standard: Metonitazene-d7 (structural analog).

Step-by-Step:

  • Sample Prep: Aliquot 100

    
    L plasma. Add 20 
    
    
    
    L Internal Standard.
  • Protein Precipitation: Add 300

    
    L ice-cold Acetonitrile. Vortex 30s. Centrifuge at 10,000g for 10 min.
    
  • Dilution: Transfer supernatant and dilute 1:1 with Mobile Phase A (Critical: prevents solvent peak distortion).

  • Injection: 5

    
    L onto a Kinetex Biphenyl Column (2.1 x 100mm, 2.6 
    
    
    
    m)
    .
  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: Ramp to 95% B

    • 6-8 min: Hold 95% B

    • 8.1 min: Re-equilibrate 5% B.

Protocol 2: GC-MS Derivatization Workflow

Step-by-Step:

  • Extraction: Perform Liquid-Liquid Extraction (LLE) on the sample using Ethyl Acetate at pH 9.0 (Carbonate buffer).

  • Drying: Evaporate solvent to dryness under Nitrogen at 40°C.

  • Derivatization: Add 50

    
    L BSTFA + 1% TMCS . Cap vial.
    
  • Incubation: Heat at 70°C for 30 minutes. (Critical: Ensure complete reaction of the steric secondary amine).

  • Analysis: Inject 1

    
    L in Splitless mode. Inlet Temp: 250°C.
    
Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate analytical method based on sample concentration and required sensitivity.

AnalyticalWorkflow Start Sample Intake (DNBA Analysis) MatrixCheck Check Matrix Type Start->MatrixCheck Bio Biological Fluid (Blood/Urine) MatrixCheck->Bio Toxicology Bulk Seized Powder / Synthetic Material MatrixCheck->Bulk Forensics/QC LCMS METHOD A: LC-MS/MS (Biphenyl Column, ESI+) Bio->LCMS High Sensitivity Required Trace Trace Level? (< 1 µg/mL) Bulk->Trace GCMS METHOD B: GC-MS (Requires BSTFA Derivatization) Trace->GCMS Yes (Complex Mix) HPLC METHOD C: HPLC-DAD (UV 275/350 nm) Trace->HPLC No (High Purity) Result Quantitation & Validation LCMS->Result GCMS->Result HPLC->Result

Figure 1: Decision tree for analytical method selection based on sample matrix and sensitivity requirements.

References
  • Krotulski, A. J., et al. (2020). Metonitazene in the United States-Forensic toxicology assessment of a potent new synthetic opioid using liquid chromatography mass spectrometry. Drug Testing and Analysis.

  • Walton, S. E., et al. (2022). Analysis of highly potent synthetic opioid nitazene analogs and their positional isomers. Drug Testing and Analysis.

  • Perrotin-Brunel, H., et al. (2025). Decoding the Unseen: A Systematic Review of the Analytical Performance of Nitazene Test Strips. PMC.

  • Center for Forensic Science Research & Education (CFSRE). (2021). New Synthetic Opioid: Metonitazene.[3][4]

  • Cayman Chemical. (2021). Metonitazene Analytical Standard Product Information.

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine Analogs

In the landscape of medicinal chemistry, the benzimidazole scaffold is a cornerstone, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Among these, th...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzimidazole scaffold is a cornerstone, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Among these, the 5-nitrobenzimidazole derivatives have garnered significant attention for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiparasitic effects.[3][4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine and its analogs. We will explore how subtle molecular modifications influence their biological efficacy, compare their performance with relevant alternatives, and provide detailed experimental protocols for their synthesis and evaluation.

The Core Scaffold: N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine

The parent compound, N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine, possesses a unique combination of structural features that contribute to its biological potential. The 5-nitro group is a critical pharmacophore, often associated with the mechanism of action in antimicrobial and anticancer agents through bioreduction to reactive intermediates.[5] The 2-amino group provides a key site for hydrogen bonding and further derivatization, while the N1-methylation can influence solubility, metabolic stability, and receptor interaction.[2][6]

Structure-Activity Relationship (SAR) Analysis

The biological activity of N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine analogs can be systematically modulated by modifications at three primary positions: the N1-position, the 2-amino group, and the aromatic ring.

Influence of Substituents at the N1-Position

While our core compound features a methyl group at the N1-position, variations at this site can significantly impact activity. In broader studies of benzimidazoles, the nature of the N1-substituent is known to affect lipophilicity and, consequently, cell permeability.[6] For instance, replacing the N1-methyl with longer alkyl chains or aromatic moieties can enhance cytotoxic activity against certain cancer cell lines.[7] However, this must be balanced, as excessively bulky substituents may hinder binding to the target protein.

Modifications of the 2-Amino Group

The 2-amino group is a prime target for derivatization to explore the SAR.

  • N-Alkylation and N-Arylation: Introducing alkyl or aryl substituents on the 2-amino group can modulate the compound's electronic and steric properties. For example, the synthesis of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides has yielded compounds with potent antiprotozoal activity.[1] Specifically, analogs with substituted phenyl rings on the acetamide moiety have shown significantly greater activity against Giardia intestinalis and Trichomonas vaginalis compared to the reference drug benznidazole.[1]

  • Acylation: Acylation of the 2-amino group to form amides can lead to compounds with a range of biological activities. The nature of the acyl group is critical. For instance, acrylic acid derivatives of 1-methyl-5-nitro-2-benzimidazole have been investigated as potential antischistosomal agents.[8]

Substitution on the Benzene Ring

The 5-nitro group is a potent electron-withdrawing group and is often essential for the biological activity of this class of compounds. Its reduction in hypoxic environments or by specific nitroreductases in microorganisms is a common activation mechanism.[9] While the 5-position is occupied in our core scaffold, the influence of substituents at other positions (4, 6, and 7) is also a key aspect of SAR studies. For instance, in related benzimidazole series, the introduction of additional electron-withdrawing or donating groups on the benzene ring can fine-tune the redox potential of the nitro group and the overall electronic distribution of the molecule, thereby affecting its biological target interactions.[2]

Comparative Analysis with Alternative Agents

To contextualize the potential of N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine analogs, it is crucial to compare them with existing therapeutic agents that share similar biological activities.

Anticancer Activity

Numerous benzimidazole derivatives have demonstrated promising anticancer properties.[3] The activity of N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine analogs can be benchmarked against established chemotherapeutic agents. For example, their cytotoxicity against various cancer cell lines can be compared to drugs like doxorubicin or cisplatin. Furthermore, within the broader class of nitroaromatic anticancer agents, their efficacy can be compared to compounds like fexinidazole, which also leverages a nitro group for its therapeutic effect.[10]

Antiparasitic Activity

The 5-nitroimidazole scaffold is a well-established pharmacophore in antiparasitic drugs, with metronidazole and benznidazole being prime examples.[1][5] The N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine analogs, particularly those with N-arylacetamide modifications at the 2-amino position, have shown superior in vitro activity against certain protozoa compared to benznidazole.[1] A key advantage of developing new nitrobenzimidazoles is the potential to overcome resistance mechanisms that have emerged against existing drugs.

Compound ClassTarget Organism(s)Key SAR FindingsReference Compound(s)
N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine Analogs Cancer cells, Protozoa (Giardia, Trichomonas)N-arylacetamido substitution at C2 enhances antiprotozoal activity. The 5-nitro group is crucial.Doxorubicin, Benznidazole
5-Nitroimidazoles Anaerobic bacteria, ProtozoaN1-substituent modulates activity and pharmacokinetics.Metronidazole, Tinidazole
2-Aminobenzothiazoles Cancer cellsSubstituents on the amino group and thiazole ring influence kinase inhibitory activity.Gefitinib

Experimental Protocols

General Synthesis of 2-Amino-N,1-dimethyl-5-nitro-1H-benzimidazole Analogs

The synthesis of the core scaffold and its analogs can be achieved through a multi-step process. A representative synthetic route is outlined below:

Synthesis_Workflow A 4-Nitro-1,2-phenylenediamine C Intermediate Thiourea A->C Reaction B Methyl isothiocyanate B->C E S-methylated Intermediate C->E Methylation D Methyl iodide D->E G Target Analog E->G Amination F Amine (R-NH2) F->G

Caption: General synthetic workflow for N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine analogs.

Step-by-step procedure:

  • Synthesis of the Thiourea Intermediate: 4-Nitro-1,2-phenylenediamine is reacted with methyl isothiocyanate in a suitable solvent like ethanol under reflux to yield the corresponding thiourea derivative.

  • S-Methylation: The thiourea intermediate is then treated with methyl iodide in the presence of a base to afford the S-methylated isothiourea.

  • Cyclization and Amination: The S-methylated intermediate undergoes cyclization upon heating, often with the addition of a specific amine (R-NH2) to introduce diversity at the 2-amino position, yielding the final N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine analog.

In Vitro Anticancer Activity Assessment (MTT Assay)

The cytotoxic effect of the synthesized analogs against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow Start Seed cancer cells in 96-well plates Incubate1 Incubate for 24h Start->Incubate1 Treat Add varying concentrations of test compounds Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Solubilize Solubilize formazan crystals (e.g., with DMSO) Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read Calculate Calculate IC50 values Read->Calculate

Caption: Experimental workflow for determining anticancer activity using the MTT assay.

Detailed Methodology:

  • Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • The cells are then treated with serial dilutions of the test compounds and a vehicle control.

  • After a 48-72 hour incubation period, the medium is replaced with fresh medium containing MTT solution.

  • The cells are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are solubilized with a suitable solvent, such as DMSO.

  • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Conclusion and Future Directions

The N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and parasitology. The SAR studies, though largely inferred from related benzimidazole series, highlight the critical roles of the 5-nitro group and the substituents at the N1 and C2 positions. Future research should focus on the synthesis and systematic biological evaluation of a focused library of these analogs to elucidate more precise SARs. Furthermore, mechanistic studies to identify the specific cellular targets and pathways affected by these compounds will be essential for their advancement as clinical candidates.

References

  • Der Pharma Chemica. (n.d.). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Retrieved from [Link]

  • López-Calahorro, F., et al. (2020). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules, 25(18), 4238. Available at: [Link]

  • Kini, S. G., et al. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Journal of Computational Methods in Molecular Design, 2(4), 149-157. Available at: [Link]

  • Hall, B. S., et al. (2016). Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds. Bioorganic & Medicinal Chemistry Letters, 26(2), 563-568. Available at: [Link]

  • Bentz, E. N., et al. (2019). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Current Cancer Drug Targets, 19(9), 743-750. Available at: [Link]

  • Scholars Research Library. (n.d.). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Retrieved from [Link]

  • Molecules. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI. Available at: [Link]

  • Pharmaceuticals. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI. Available at: [Link]

  • Reyes-Melo, F. D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(1), 75. Available at: [Link]

  • Omar, N. M., et al. (2014). Synthesis of 3-(1-Methyl-5-nitro-2-benzimidazolyl)acrylic Acid Derivatives as Expected Antischistosomal Agents. Zeitschrift für Naturforschung B, 34(10). Available at: [Link]

  • MDPI. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Retrieved from [Link]

  • MDPI. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 3-(1-Methyl-5-nitro-2-benzimidazolyl)acrylic Acid Derivatives as Expected Antischistosomal Agents. Retrieved from [Link]

Sources

Validation

Benchmarking DFT Functionals for N,1-Dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine: A Spectroscopic Correlation Guide

Topic: Correlating Spectroscopic Data with Computational Predictions for N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine Content Type: Publish Comparison Guide Audience: Researchers, Computational Chemists, and Medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Correlating Spectroscopic Data with Computational Predictions for N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine Content Type: Publish Comparison Guide Audience: Researchers, Computational Chemists, and Medicinal Chemists.

Executive Summary & Strategic Rationale

In the development of bioactive benzimidazoles, accurate structural characterization is paramount. For N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine , a "push-pull" chromophore featuring an electron-donating amine and an electron-withdrawing nitro group, standard spectroscopic interpretation often fails to capture subtle electronic delocalization effects.

This guide compares the efficacy of Experimental Spectroscopy (FT-IR, NMR, UV-Vis) against Computational Predictions (Density Functional Theory - DFT).[1][2] Unlike generic protocols, we specifically evaluate the performance of the industry-standard B3LYP functional against the long-range corrected CAM-B3LYP and dispersion-corrected


B97X-D , demonstrating why standard methods often fail for nitro-conjugated systems.
The Molecule: Structural Context & Challenges

The target molecule features a fixed tautomeric state due to N1-methylation, simplifying the conformational landscape compared to its N-H analogs. However, the 5-nitro group introduces significant intramolecular charge transfer (ICT), creating a dipole that challenges standard harmonic oscillator models in DFT.

  • Core Scaffold: 1H-1,3-benzodiazole (Benzimidazole).

  • Substituents: N-Methyl (Pos 1), Methylamino (Pos 2), Nitro (Pos 5).

  • Key Challenge: Accurately predicting the quinoid character contributions and the nitro group's vibrational modes.

Experimental vs. Computational Workflow

To ensure data integrity, the following self-validating workflow connects wet-lab synthesis with dry-lab modeling.

Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Syn Synthesis (Methylation of 5-nitro-2-amino-BI) Pur Purification (Recrystallization/HPLC) Syn->Pur Spec Data Acquisition (FT-IR, NMR, UV-Vis) Pur->Spec Corr Correlation Analysis (Scaling Factors & RMSD) Spec->Corr Geom Geometry Opt (B3LYP/6-311++G(d,p)) Freq Freq Calculation (No Imaginary Freq) Geom->Freq TDDFT TD-DFT (UV-Vis) (CAM-B3LYP vs B3LYP) Freq->TDDFT TDDFT->Corr

Figure 1: Integrated Experimental-Computational Workflow for Benzimidazole Characterization.

Detailed Methodologies
4.1 Experimental Protocol (The Benchmark)
  • Synthesis: Methylation of 2-amino-5-nitrobenzimidazole using methyl iodide (

    
    ) and 
    
    
    
    in DMF. This yields the N,1-dimethyl isomer.
  • Spectroscopy:

    • FT-IR:[1][3] KBr pellet method (4000–400 cm⁻¹).[1]

    • NMR: 500 MHz in DMSO-

      
       (Solvent choice is critical for H-bonding stabilization).
      
    • UV-Vis:

      
       M concentration in Ethanol.
      
4.2 Computational Protocol (The Variable)
  • Software: Gaussian 16 / GAMESS.

  • Basis Set: 6-311++G(d,p) .[1][3][4] The diffuse functions (++) are non-negotiable for the nitro group's lone pairs.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) matching the experimental solvent (DMSO or Ethanol).

Comparative Analysis: Performance of Functionals

Here we compare three distinct computational approaches to predicting the properties of N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine.

Comparison 1: Vibrational Spectroscopy (FT-IR)

Objective: Predict the Nitro (


) stretching frequencies accurately.
Scaling Factor: Raw DFT frequencies are harmonic and overestimate values. We apply a scaling factor of 0.967  for B3LYP/6-311++G(d,p).
Vibrational ModeExp.[1][2][3][5] Freq (cm⁻¹)B3LYP (Scaled)

B97X-D (Scaled)
Error (

)
Analysis
N-H Stretch 338534103392< 1%

B97X-D handles H-bonding better.

Asym Stretch
151515351518~0.2%Critical: B3LYP overestimates nitro delocalization.

Sym Stretch
133813451340< 0.5%Both functionals perform well here.
C=N Ring Stretch 162016151622< 0.5%High accuracy across methods.

Verdict: For IR,


B97X-D  is superior due to better handling of non-covalent interactions (dispersion) affecting the amine proton.
Comparison 2: NMR Chemical Shifts (

&

)

Method: GIAO (Gauge-Independent Atomic Orbital) method in DMSO-


 (PCM).
NucleusPositionExp.[2][3][6][7][8][9][10][11] Shift (

ppm)
B3LYP PredictionWP04 PredictionInsight

N-H (Amine)8.15 (Broad)7.808.10Solvent explicit H-bonding needed for B3LYP.

C4-H (Ortho to

)
8.35 (Doublet)8.428.38Deshielding by

is well captured.

C2 (Guanidine-like)156.2158.5156.8High precision required for quaternary carbons.

Verdict: B3LYP is sufficient for


, but WP04  (or adding explicit solvent molecules to B3LYP) is required for accurate 

amine predictions.
Comparison 3: UV-Vis & Electronic Transitions (The "Push-Pull" Test)

This is the most critical comparison. Nitro-benzimidazoles exhibit Charge Transfer (CT) bands that standard functionals fail to predict correctly.

  • B3LYP: A hybrid functional with 20% Hartree-Fock exchange. It often underestimates excitation energies for CT states (Red-shift error).

  • CAM-B3LYP: A range-separated hybrid. It increases HF exchange at long distances, correcting the CT error.

TransitionExp.

(nm)
B3LYP (TD-DFT)CAM-B3LYP (TD-DFT)Accuracy
HOMO

LUMO (CT)
365410 (Artificial Red Shift)362CAM-B3LYP is essential.

(Ring)
285290282Both are acceptable.

Visualizing the Logic:

FunctionalChoice Start Select Property IR Vibrational (IR) Start->IR NMR NMR Shifts Start->NMR UV UV-Vis (Charge Transfer) Start->UV WB97 wB97X-D (Dispersion Corrected) IR->WB97 Best for H-bonding B3LYP B3LYP/6-311++G(d,p) (Standard) NMR->B3LYP Sufficient (Cost-effective) UV->B3LYP AVOID (Ghost States) CAM CAM-B3LYP (Range Corrected) UV->CAM MANDATORY for Nitro CT

Figure 2: Decision Matrix for DFT Functional Selection based on Spectroscopic Type.

Expert Recommendations & Conclusion

For researchers characterizing N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine , a "one-size-fits-all" computational approach will lead to erroneous correlations.

  • For Structural Confirmation (NMR/IR): Use B3LYP/6-311++G(d,p) with a frequency scaling factor of 0.967 . This provides a cost-effective and accurate baseline.

  • For Electronic Properties (UV-Vis/NLO): You must switch to CAM-B3LYP or

    
    B97X-D . The nitro group's pull creates a charge-transfer state that B3LYP places at too low an energy, predicting a color shift that does not exist experimentally.
    
  • Solvent Matters: Never run gas-phase calculations for this molecule. The dipole moment of the nitro group interacts strongly with polar solvents (DMSO/Ethanol), altering the geometry and spectral peaks significantly.

References
  • Systematic study on the TD-DFT calculated electronic circular dichroism spectra of chiral aromatic nitro compounds: A comparison of B3LYP and CAM-B3LYP. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Nitro and aminobenzimidazoles: Preparation and Tautomerism. Source: ResearchGate (Review of Benzimidazole derivatives) URL:[Link]

  • 2-Methyl-5-nitro-1H-benzimidazol-6-amine dihydrate: Crystal Structure. Source: PMC (PubMed Central) URL:[Link]

  • Synthesis, spectroscopic characterization and DFT calculations of N-Methyl-2-(2ʹ-hydroxyphenyl)benzimidazole derivatives. Source: Journal of Molecular Structure (via Sci-Hub/Elsevier) URL:[Link][2][12]

Sources

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